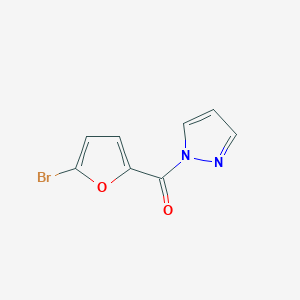

(5-bromofuran-2-yl)(1H-pyrazol-1-yl)methanone

Description

Properties

IUPAC Name |

(5-bromofuran-2-yl)-pyrazol-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-7-3-2-6(13-7)8(12)11-5-1-4-10-11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTSGHMRLJJXFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C(=O)C2=CC=C(O2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407752 | |

| Record name | (5-Bromofuran-2-yl)(1H-pyrazol-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

551925-55-4 | |

| Record name | (5-Bromofuran-2-yl)(1H-pyrazol-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-bromofuran-2-yl)(1H-pyrazol-1-yl)methanone typically involves the reaction of 5-bromofuran-2-carboxylic acid with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

(5-bromofuran-2-yl)(1H-pyrazol-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom in the furan ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO4 in an acidic medium.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

Preliminary studies suggest that compounds with similar structural motifs exhibit a range of biological activities. The unique combination of the furan and pyrazole rings in (5-bromofuran-2-yl)(1H-pyrazol-1-yl)methanone may lead to various therapeutic applications:

| Biological Activity | Description |

|---|---|

| Anti-inflammatory | Compounds with similar structures have shown potential in reducing inflammation. |

| Antimicrobial | The presence of the pyrazole ring suggests possible antimicrobial properties. |

| Analgesic | The compound may interact with pain pathways, indicating potential use in pain management. |

Medicinal Chemistry Applications

The compound's unique structure suggests it could serve as a lead compound for drug development targeting various biological pathways. Interaction studies are essential to understand how this compound interacts with biological macromolecules such as proteins and nucleic acids. Techniques such as:

- Molecular docking

- In vitro assays

- In vivo studies

These methodologies help elucidate mechanisms of action and guide further optimization for therapeutic use.

Case Studies and Research Findings

Several studies have explored compounds structurally similar to This compound , providing insights into its uniqueness:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(4-(3,5-dimethylpyrazol-1-yl)phenyl)propanoic acid | Pyrazole linked to phenyl group | Anti-inflammatory |

| 4-(3-bromophenyl)-1-(3,5-dimethylpyrazol-1-yl)butanamide | Brominated aromatic system | Anticancer |

| 2-(4-(3-methylpyrazol-1-yl)phenyl)thiazole | Thiazole ring addition | Antimicrobial |

The unique combination of a brominated furan and a multifunctional pyrazole-piperidine structure in This compound may offer distinct pharmacological profiles compared to these similar compounds.

Mechanism of Action

The mechanism of action of (5-bromofuran-2-yl)(1H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

(a) 3,5-Dimethyl-4-(prop-2-ynyl)-1H-pyrazol-1-ylmethanone

- Structure : Pyrazole substituted with methyl and propargyl groups.

- Synthesis: Catalyzed by p-toluenesulfonic acid (PTSA) in ethanol, yielding 90% product .

- Crystal Data: Monoclinic system (P121/c1), planar pyrazole and furan rings (dihedral angle = 9.2°), stabilized by C–H···O hydrogen bonds .

- Bioactivity : Pyrazole derivatives exhibit antimicrobial, antiviral, and anti-inflammatory properties .

(b) (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone

- Structure : Pyrazole linked to a bulky di-tert-butylphenyl group.

- Applications : Used in catalytic oxidation and coupling reactions due to steric and electronic effects of tert-butyl groups .

Comparison : The target compound’s bromofuran moiety offers distinct electronic effects (electron-withdrawing Br) compared to bulky tert-butyl groups, which may favor different reactivity pathways (e.g., electrophilic substitution vs. steric hindrance).

Variations in the Aromatic Ring System

(a) 3-(5-Bromobenzofuran-2-yl)-1H-pyrazole

- Structure : Benzofuran (fused benzene-furan) instead of furan.

- Synthesis : Microwave-assisted Heck/Suzuki couplings in aqueous media .

- Reactivity: Benzofuran’s extended conjugation may enhance stability but reduce electrophilicity compared to monocyclic furan.

(b) (5-Bromo-2-hydroxyphenyl)(1-ethyl-1H-pyrazol-4-yl)methanone

Heterocycle Replacements

(a) (5-Bromofuran-2-yl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

- Structure : Imidazole ring with a sulfur-containing substituent.

- Bioactivity : Sulfur atoms often enhance binding to metal ions or biological targets (e.g., enzymes) .

(b) (Azepan-1-yl)(5-bromofuran-2-yl)methanone

- Structure : Azepane (7-membered ring) replaces pyrazole.

- Physicochemical Properties : Higher logP (2.87) indicates greater lipophilicity vs. pyrazole derivatives, influencing membrane permeability .

Comparison : Pyrazole’s aromaticity and hydrogen-bonding capability contrast with imidazole’s basicity or azepane’s flexibility, affecting applications in drug design.

Data Tables

Table 1. Structural and Physicochemical Comparisons

| Compound | Molecular Formula | Molecular Weight | logP | Key Features |

|---|---|---|---|---|

| Target Compound | C₉H₅BrN₂O₂ | 257.06 | ~2.5* | Bromofuran, pyrazole, ketone |

| 3,5-Dimethyl-4-(prop-2-ynyl)-1H-pyrazol-1-ylmethanone | C₁₃H₁₂N₂O₂ | 228.25 | N/A | Propargyl substituent, planar rings |

| (Azepan-1-yl)(5-bromofuran-2-yl)methanone | C₁₁H₁₄BrN₂O₂ | 272.14 | 2.87 | Flexible azepane, high lipophilicity |

| (5-Bromo-2-hydroxyphenyl)(1-ethyl-1H-pyrazol-4-yl)methanone | C₁₂H₁₁BrN₂O₂ | 295.14 | N/A | Hydroxyl group, enhanced solubility |

*Estimated based on analogous bromofuran derivatives.

Biological Activity

(5-bromofuran-2-yl)(1H-pyrazol-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyrazole Ring : This is achieved through the reaction of 1H-pyrazole with appropriate acylating agents.

- Bromination of the Furan Ring : The furan moiety is brominated using brominating agents like N-bromosuccinimide (NBS).

- Final Coupling Reaction : The brominated furan derivative is coupled with the pyrazole intermediate to yield the final product.

Biological Activity

Research indicates that compounds containing pyrazole and furan moieties exhibit a range of biological activities, including:

- Antimicrobial Activity : Pyrazole derivatives have shown promising results against various bacterial strains. For example, compounds with similar structures have demonstrated effective inhibition against E. coli and S. aureus .

- Anti-inflammatory Effects : Studies have reported that certain pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting their potential as anti-inflammatory agents .

- Anticancer Potential : Some studies indicate that pyrazole derivatives can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Structure-Activity Relationship (SAR)

The structural features of this compound significantly influence its biological activity. Key points include:

- Bromine Substitution : The presence of the bromine atom in the furan ring enhances reactivity and may improve binding affinity to biological targets.

- Pyrazole Ring Modifications : Variations in substituents on the pyrazole ring can lead to differing levels of biological activity, with certain modifications enhancing potency against specific targets .

Case Studies

Several studies highlight the biological efficacy of similar compounds:

- Antimicrobial Efficacy : A study evaluated a series of pyrazole derivatives against E. coli and S. aureus, revealing that specific substitutions improved antimicrobial activity significantly .

- Anti-inflammatory Activity : Another investigation showed that certain pyrazole compounds inhibited TNF-α production by up to 85% at 10 µM concentration, indicating strong anti-inflammatory potential .

- Cancer Cell Apoptosis : Research on related pyrazole compounds demonstrated their ability to induce apoptosis in various cancer cell lines, suggesting a promising avenue for cancer therapy .

Data Table

The following table summarizes key findings related to the biological activities of this compound and its analogs:

Q & A

Q. Table 1. Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Solvent | DMF/THF | Higher polarity → faster kinetics |

| Catalyst (Pd) | 5 mol% | >80% conversion |

| Reaction Time | 12–24 h | Over-reaction → side products |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.